Ethyl 4-(3-nitrophenyl)-3-oxobutanoate
Description
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is an ester derivative featuring a 3-nitrophenyl substituent at the 4-position of a 3-oxobutanoate backbone. It is primarily utilized as a synthetic intermediate in pharmaceutical and heterocyclic chemistry, particularly in the preparation of pyrimidine and pyrazole derivatives .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-11(14)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBATUYMHEXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309505 | |
| Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116904-71-3 | |
| Record name | ethyl 4-(3-nitrophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Base Catalysis : Piperidine or pyridine is typically employed to deprotonate ethyl acetoacetate, generating the enolate ion. The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.
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Dehydration : Acidic conditions (e.g., acetic acid) or elevated temperatures promote dehydration, yielding the α,β-unsaturated ketone.
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Esterification : The final step involves esterification under reflux with ethanol, stabilizing the product.
Representative Reaction Setup
| Component | Quantity/Concentration | Role |
|---|---|---|
| Ethyl acetoacetate | 1.0 equiv | Nucleophile |
| 3-Nitrobenzaldehyde | 1.1 equiv | Electrophile |
| Piperidine | 10 mol% | Base catalyst |
| Ethanol | Solvent | Reaction medium |
| Temperature | 80°C (reflux) | Optimize kinetics |
Yield : 65–75% under standard laboratory conditions.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalytic Systems
Temperature and Time Profiling
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80°C : Optimal for balancing reaction rate and product stability. Higher temperatures (>100°C) promote side reactions (e.g., nitro group reduction).
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Reaction Time : 6–8 hours under reflux achieves >90% conversion.
Comparative Data for Catalysts
| Catalyst | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Piperidine | 68 | 8 | 95 |
| Ammonium acetate | 72 | 6 | 93 |
| Zeolite Y | 78 | 7 | 97 |
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to overcome batch processing limitations:
Green Chemistry Innovations
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Solvent-Free Synthesis : Mechanochemical grinding of reactants with Knoevenagel catalysts (e.g., MgO) reduces waste.
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Biocatalytic Routes : Lipase-mediated esterification under mild conditions (40°C, pH 7) is under investigation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The keto group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Ethyl 4-(3-aminophenyl)-3-oxobutanoate.
Oxidation: Ethyl 4-(3-nitrophenyl)-3-oxobutanoic acid.
Substitution: Ethyl 4-(3-substituted phenyl)-3-oxobutanoate.
Scientific Research Applications
Organic Chemistry
- Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows for further modifications, making it valuable in creating more complex organic molecules .
- Reactivity : Ethyl 4-(3-nitrophenyl)-3-oxobutanoate can undergo several chemical reactions, including reduction (to form amino derivatives), oxidation (to yield carboxylic acids), and nucleophilic substitutions .
Biological Applications
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the nitrophenyl group can enhance biological activity against various pathogens .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .
Medicinal Chemistry
- Drug Development : this compound is being explored for its potential role in designing enzyme inhibitors. The nitrophenyl group can interact with enzyme active sites, thereby modulating their activity .
- Enzyme Inhibition Studies : Case studies have demonstrated its effectiveness in inhibiting specific enzymes related to disease pathways, which could pave the way for novel therapeutic agents .
Industrial Applications
- Dyes and Pigments : Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments, contributing to various industrial applications .
- Specialty Chemicals : It also finds use in the synthesis of specialty chemicals that require specific functional groups for desired reactivity .
Data Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Organic Chemistry | Intermediate for heterocyclic compounds | Enhances synthetic pathways |
| Biological Research | Antimicrobial and anticancer studies | Exhibits activity against specific pathogens |
| Medicinal Chemistry | Enzyme inhibitor development | Potential to modulate enzyme activity |
| Industrial Chemistry | Production of dyes and specialty chemicals | Contributes to colorants with specific properties |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli and S. aureus. Results indicated that certain modifications significantly increased potency, with minimum inhibitory concentrations (MIC) recorded at 256 μg/mL .
Enzyme Inhibition
Research focused on the inhibition of specific enzymes relevant to cancer pathways revealed that this compound effectively inhibited target enzymes at low concentrations. This suggests its potential as a lead compound for developing targeted therapies .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitrophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites. The nitrophenyl group can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the keto group can form hydrogen bonds with the enzyme, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Ethyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS 52119-38-7)
- Molecular Formula: C₁₁H₁₁NO₅
- Structure: Shorter carbon chain (propanoate vs. butanoate) with the 3-nitrophenyl group at the 3-position.
- Key Differences: Reduced molecular weight (253.21 g/mol vs. estimated 267.24 g/mol for the butanoate analog). Potential differences in solubility and reactivity due to ester chain length.
- Applications : Used as a laboratory chemical, though specific biological activities are unreported .
Ethyl-2-((3-Nitrophenyl)diazenyl)-3-Oxobutanoate
- Structure: Incorporates a diazenyl (-N=N-) linker between the 3-nitrophenyl group and the oxobutanoate core.
- Used in synthesizing pyrazolopyrimidinones, indicating utility in heterocyclic drug development .
Ethyl 4-(1-(N-Benzyloxycarbonyl-4-Dihydropyridyl)-3-Oxobutanoate (6d)
- Molecular Formula: C₁₉H₂₁NO₅
- Structure : Features a benzyloxycarbonyl-protected dihydropyridyl substituent.
- Key Differences: Higher molecular weight (343.37 g/mol) and lipophilicity due to the benzyl group. Isolated as a red oil, contrasting with the likely oily or crystalline state of the target compound. Instability noted in structural analogs, complicating ¹³C-NMR analysis .
3-Nitrophenyl Methylene-3-Oxobutanoate (40)
- Structure : Replaces the ethyl ester with a methylene group.
- Key Differences: Increased electrophilicity at the ketone position, enhancing reactivity in nucleophilic additions.
Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-Oxobutanoate (CAS 88150-75-8)
- Structure : Contains a phthalimidoethoxy side chain.
- Key Differences :
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Utility: this compound and its analogs are pivotal in constructing nitrogen-containing heterocycles, such as pyrimidines and pyrazoles, via condensation or cyclization reactions .
- Electronic Effects : The 3-nitrophenyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the ketone group and facilitating nucleophilic attacks .
- Stability Challenges : Analogs like 6d exhibit instability, complicating spectral characterization and storage .
Biological Activity
Ethyl 4-(3-nitrophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
This compound is characterized by the presence of a nitrophenyl group attached to a 3-oxobutanoate structure. Its molecular formula is CHNO, with a molecular weight of approximately 251.24 g/mol. The compound exhibits notable reactivity due to the nitro group, which can participate in various chemical reactions such as reduction and substitution.
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can be reduced to an amino group, which may interact with enzymes and receptors, potentially leading to inhibition of enzyme activity. Additionally, the keto group can form hydrogen bonds with enzymes, stabilizing the enzyme-inhibitor complex .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of this compound demonstrate significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 256 |
| This compound | S. aureus | 256 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds derived from this structure have been investigated for their ability to act as enzyme inhibitors in cancer pathways .
Case Studies
- Antimicrobial Study : A study published in the Journal of Antibiotics evaluated the effectiveness of various derivatives of this compound against common pathogens. The results indicated a strong correlation between the structural modifications and enhanced antimicrobial activity, particularly against resistant strains .
- Anticancer Research : Another investigation focused on the potential of this compound as a lead structure for developing new anticancer agents. The study demonstrated that modifications to the nitrophenyl moiety significantly increased cytotoxicity against human cancer cell lines, suggesting a promising avenue for further drug development .
Q & A
Q. What computational tools are recommended for studying its reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
